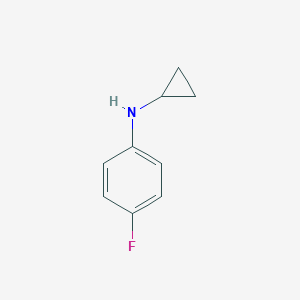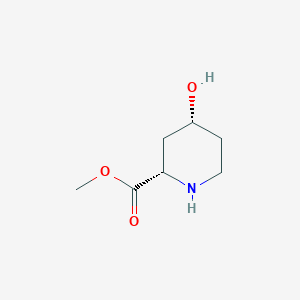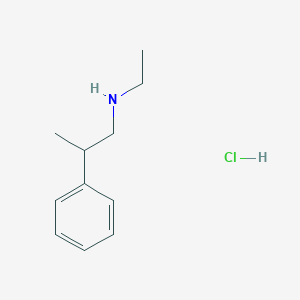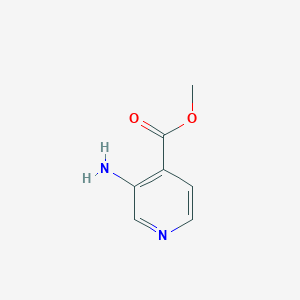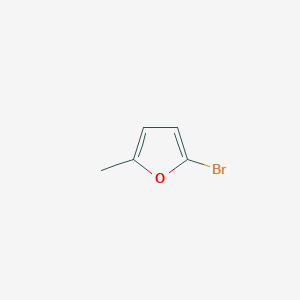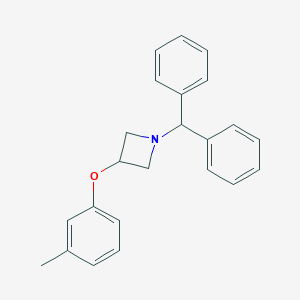
N-(2-chloro-5-hydroxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-chloro-5-hydroxyphenyl)acetamide” is a chemical compound with the molecular formula C8H7Cl2NO2 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “N-(2-chloro-5-hydroxyphenyl)acetamide” is 1S/C8H7Cl2NO2/c9-4-8(13)11-6-3-5(10)1-2-7(6)12/h1-3,12H,4H2,(H,11,13) . This code provides a standard way to encode the molecular structure using text.
Physical And Chemical Properties Analysis
“N-(2-chloro-5-hydroxyphenyl)acetamide” is a solid substance . Its molecular weight is 185.61 .
Applications De Recherche Scientifique
Antibacterial and Antifungal Agents
Studies have investigated the antibacterial and antifungal activities of N-(2-chloro-5-hydroxyphenyl)acetamide. It shows promise against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli). Additionally, it exhibits activity against pathogenic fungi like Candida albicans and Pichia anomala .
Supramolecular Chemistry and Crystal Engineering
The crystal structure of N-(2-chloro-5-hydroxyphenyl)acetamide reveals fascinating supramolecular interactions. Classical hydrogen bonding, CH–O, CH3–O, and π···π interactions contribute to higher-dimensional networks. Understanding these interactions aids in designing novel crystals with specific properties .
Metabolism and Genetic Variations
Research highlights the importance of metabolism and genetic differences in the effects and safety of N-(2-chloro-5-hydroxyphenyl)acetamide. Its metabolism involves pathways like glucuronidation, sulfonation, oxidation, hydroxylation, and deacetylation. These factors influence its pharmacokinetics and potential side effects.
Synthetic Intermediates and Agrochemicals
The compound serves as a synthetic intermediate in the commercial synthesis of certain agrochemicals. For example, it contributes to the production of Azafenidin, an agricultural fungicide .
Safety and Hazards
The safety information available indicates that “N-(2-chloro-5-hydroxyphenyl)acetamide” may cause serious eye damage . The recommended precautionary statements include wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
N-(2-chloro-5-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)10-8-4-6(12)2-3-7(8)9/h2-4,12H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMWANUPUWNVLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-hydroxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


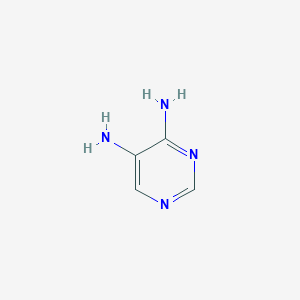

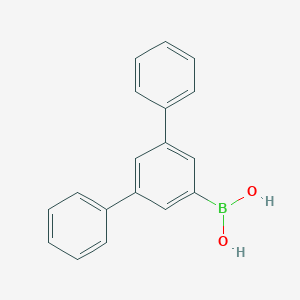
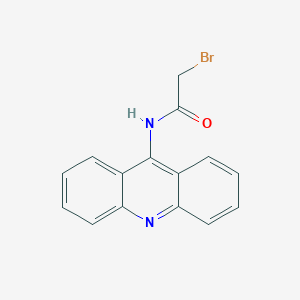
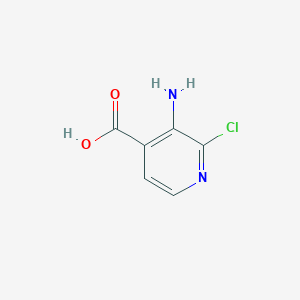
![(5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one](/img/structure/B145482.png)
